REACTION_CXSMILES
|
[Mg].II.C(Br)C.[C:7]([C:11]#[CH:12])([CH3:10])([CH3:9])[CH3:8].CC.[CH:15]([CH:17]=[CH2:18])=[O:16]>C1(C)C=CC=CC=1.O1CCCC1>[CH3:8][C:7]([CH3:10])([CH3:9])[C:11]#[C:12][CH:15]([OH:16])[CH:17]=[CH2:18]
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
30 g
|
Type
|
reactant
|
Smiles
|
C(C)Br
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Mg]
|
Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)C#C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC
|
Name
|
acrolein
|
Quantity
|
14 g
|
Type
|
reactant
|
Smiles
|
C(=O)C=C
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at 30°-40° C. for 4-6 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
At dry
|
Type
|
CUSTOM
|
Details
|
(−60° C)
|
Type
|
TEMPERATURE
|
Details
|
The mixture was heated to 450-50° C.
|
Type
|
ADDITION
|
Details
|
was added dropwise
|
Type
|
CUSTOM
|
Details
|
had practically been consumed
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled
|
Type
|
ADDITION
|
Details
|
was added gradually
|
Type
|
CUSTOM
|
Details
|
Progress of the reaction
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled to 0° C.-5° C.
|
Type
|
ADDITION
|
Details
|
was added gradually during 1 hour
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
The mixture was heated to room temperature
|
Type
|
STIRRING
|
Details
|
stirred for 4 hours
|
Duration
|
4 h
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was quenched with ammonium chloride solution
|
Type
|
CUSTOM
|
Details
|
The phases were separated
|
Type
|
EXTRACTION
|
Details
|
The organic phase was extracted with toluene (3×50 ml)
|
Type
|
WASH
|
Details
|
The combined organic phases were washed with water to neutrality
|
Type
|
CUSTOM
|
Details
|
The solution was dried
|
Type
|
CUSTOM
|
Details
|
The crude product was obtained (20.2 gr., 65% yield)
|
Type
|
DISTILLATION
|
Details
|
The crude product was distilled (boiling point 68° C.-69.5° C. at 12 mbar)
|
Reaction Time |
5 (± 1) h |
Name
|
|
Type
|
product
|
Smiles
|
CC(C#CC(C=C)O)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 16.1 g | |
YIELD: PERCENTYIELD | 48% | |
YIELD: CALCULATEDPERCENTYIELD | 48.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |